Synthesis Protocol for Selenocystamine Dihydrochloride: An In-depth Technical Guide
Synthesis Protocol for Selenocystamine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Selenocystamine dihydrochloride (B599025), a key intermediate in the development of novel therapeutic agents and a valuable tool in biomedical research. This document outlines the detailed experimental protocol, presents key quantitative data, and includes a visual representation of the synthesis workflow.
Compound Overview
Selenocystamine dihydrochloride is an organoselenium compound recognized for its role in synthesizing more complex, biologically active molecules.[1] It is a derivative of selenocysteine, an amino acid analog where selenium replaces sulfur. The compound is of significant interest to researchers exploring redox-active therapeutics and targeted drug delivery systems.
Table 1: Physicochemical Properties of Selenocystamine Dihydrochloride
| Property | Value | Source |
| CAS Number | 3542-13-0 | [][3] |
| Molecular Formula | C₄H₁₄Cl₂N₂Se₂ | [] |
| Molecular Weight | 318.99 g/mol | [] |
| Appearance | Yellow to orange powder | [4][5] |
| Melting Point | 177-179 °C (decomposes) | [4] |
| Solubility | Soluble in water and ethanol. | [4] |
| Purity | ≥95% to >98% (Commercially available) | [4][5] |
Synthesis Workflow
The synthesis of Selenocystamine dihydrochloride is a multi-step process involving the formation of sodium diselenide, followed by a reaction with 2-chloroethanamine hydrochloride, and subsequent conversion to the dihydrochloride salt. The overall workflow is depicted below.
Experimental Protocol
The following protocol is a detailed method for the synthesis of Selenocystamine dihydrochloride.
Materials and Reagents
Table 2: List of Reactants and Reagents
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Selenium (metal powder) | Se | 78.96 | 9.0 g | 0.114 |
| Sodium Borohydride | NaBH₄ | 37.83 | 4.5 g | 0.119 |
| 2-Chloroethanamine hydrochloride | C₂H₆ClN·HCl | 115.99 | 13.9 g | 0.120 |
| Sodium Hydroxide | NaOH | 40.00 | (in 20% aq. solution) | - |
| Anhydrous Hydrochloric Acid | HCl | 36.46 | (1N in diethyl ether) | - |
| Methanol | CH₃OH | 32.04 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Chloroform (B151607) | CHCl₃ | 119.38 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
| Water (distilled or deionized) | H₂O | 18.02 | - | - |
Step-by-Step Procedure
Step 1: Preparation of Sodium Diselenide Solution
-
To a 3-neck flask equipped with a nitrogen gas inlet, an addition funnel, and a gas outlet leading to a trap containing a 5% lead(II) acetate solution, add selenium metal (4.5 g, 56.9 mmol) followed by 25 mL of water.
-
In a separate flask, dissolve sodium borohydride (4.5 g, 118.5 mmol) in 25 mL of water and transfer the solution to the addition funnel.
-
Stir the selenium slurry at room temperature and add the sodium borohydride solution dropwise at a rate that maintains moderate gas evolution. The solution will change color from grey to brown-red, and finally to a clear, light yellow upon complete addition (approximately 50 minutes).
-
After 10 minutes, add a second portion of selenium metal (4.5 g, 56.9 mmol) in portions. The solution will turn a dark red-brown color. Stir for an additional 20 minutes at room temperature.
Step 2: Synthesis of Selenocystamine Free Base
-
Prepare a solution of 2-chloroethanamine hydrochloride (13.9 g, 119.7 mmol) in 30 mL of 20% aqueous sodium hydroxide.
-
Add this solution dropwise to the sodium diselenide solution from Step 1.
-
Continue stirring the reaction mixture at room temperature overnight (approximately 17 hours).
-
Pour the reaction mixture into a separatory funnel and extract with chloroform.
-
Combine the chloroform layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a light yellow oil (9.8 g). This oil is a mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine.
Step 3: Formation and Purification of Selenocystamine Dihydrochloride
-
Dissolve the obtained oil in 200 mL of a 1:1 mixture of methanol and ethyl acetate.
-
Treat this solution with a 1N solution of anhydrous HCl in diethyl ether.
-
Concentrate the solution to yield a light yellow solid (10.1 g).
-
For purification, dissolve the solid in methanol and slowly add ethyl acetate until a precipitate begins to form.
-
Filter the precipitate, collect the solid, and dry to obtain Selenocystamine dihydrochloride as a light yellow powder (2.3 g).
Quantitative Data
Table 3: Reaction Yield and Product Characterization
| Parameter | Value | Notes |
| Intermediate Oil Mass | 9.8 g | Mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine. |
| Crude Solid Mass | 10.1 g | After treatment with HCl. |
| Final Product Mass | 2.3 g | After recrystallization. |
| Theoretical Yield | 19.14 g | Based on 2-chloroethanamine hydrochloride as the limiting reagent. |
| Overall Yield | ~12% | Calculated from the final product mass. |
| ¹H NMR | Spectrum available | A proton NMR spectrum is available from commercial suppliers such as MedChemExpress, which can be used for structural confirmation.[6] |
Note: The theoretical yield is calculated based on the stoichiometry of the reaction, assuming 2-chloroethanamine hydrochloride is the limiting reactant.
Conclusion
This guide provides a detailed protocol for the synthesis of Selenocystamine dihydrochloride, a valuable compound for further chemical synthesis and biological studies. The procedure is robust and yields a product of sufficient purity for most research applications. For researchers requiring highly pure material, further purification steps such as column chromatography may be considered. It is recommended that all synthesis and handling of selenium-containing compounds be performed in a well-ventilated fume hood with appropriate personal protective equipment.
